Nolinium bromide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
40759-33-9 |
|---|---|
Molecular Formula |
C15H11BrCl2N2 |
Molecular Weight |
370.1 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)quinolizin-5-ium-2-amine;bromide |
InChI |
InChI=1S/C15H10Cl2N2.BrH/c16-14-5-4-11(10-15(14)17)18-12-6-8-19-7-2-1-3-13(19)9-12;/h1-10H;1H |
InChI Key |
CQJHTZPBHIZIPT-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+]2C=CC(=CC2=C1)NC3=CC(=C(C=C3)Cl)Cl.[Br-] |
Canonical SMILES |
C1=CC=[N+]2C=CC(=CC2=C1)NC3=CC(=C(C=C3)Cl)Cl.[Br-] |
Other CAS No. |
40759-33-9 |
Synonyms |
2-(3,4-dichlorophenylaminoanilino)quinolizinium bromide nolinium bromide |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for Research Applications
Modern Synthetic Routes for Nolinium (B10759617) Bromide and Related Quaternary Ammonium (B1175870) Compounds
The synthesis of nolinium bromide and its analogs benefits from both classical methods and modern catalytic advancements that offer greater efficiency and selectivity.
A known method for the synthesis of this compound involves the reaction of 2-bromoquinolizinium (B492369) bromide with 3,4-dichloroaniline (B118046) in an ethanol (B145695) solvent. nih.gov This nucleophilic substitution reaction provides a direct route to the desired product.
More contemporary approaches to the synthesis of the quinolizinium (B1208727) scaffold, the core of this compound, utilize transition-metal catalysis. For instance, an efficient synthesis of quinolizinium salts has been achieved through the C–H activation and annulation reaction of 2-vinylpyridines and alkynes, catalyzed by rhodium(III) or ruthenium(II) complexes. rsc.org Another innovative method involves a cooperative copper and rhodium-catalyzed reaction of 2-ethylpyridines with alkynes, proceeding through an in situ formation of a 2-vinylpyridine (B74390) intermediate. acs.org These methods offer a high degree of functional group tolerance and efficiency.
Chemo-selective Synthesis Approaches
Chemo-selectivity is a critical consideration in the synthesis of complex molecules like this compound, which possesses multiple reactive sites. Modern synthetic strategies for quinolizinium salts have demonstrated high chemo-selectivity. For example, the rhodium-catalyzed C–H activation/annulation reaction selectively activates the vinylic C-H bond of 2-alkenylpyridines for cyclization with alkynes, leaving other potentially reactive functional groups on the starting materials intact. rsc.org
Furthermore, in the synthesis of related quaternary ammonium compounds, chemo-selective reactions are employed to modify specific parts of the molecule. For instance, in the synthesis of functionalized quinolinones, a one-pot sequential reaction allows for the construction of the core structure with high atom economy and under mild conditions, demonstrating excellent control over the reaction pathway. dntb.gov.ua
Principles of Green Chemistry in this compound Production
The principles of green chemistry are increasingly being integrated into the synthesis of quaternary ammonium compounds to minimize environmental impact. While specific green chemistry protocols for this compound are not extensively documented, general strategies for related compounds are applicable. One key approach is the use of environmentally benign and recyclable reaction media. For example, quaternary ammonium salts themselves have been used as efficient and recyclable catalysts and reaction media for organic transformations, such as the synthesis of α-aminophosphonates. organic-chemistry.org This approach reduces the need for volatile and often hazardous organic solvents.
Another principle of green chemistry is the design of biodegradable products. Research into quaternary ammonium compounds has led to the development of new structures incorporating biodegradable linkages, such as ester or thioether bonds. rsc.org These "ephemeral" compounds are designed to degrade in natural environments, reducing their long-term ecological impact. Such design principles could be applied to future generations of this compound analogs. The use of water as a solvent in the synthesis of quinolizinium salts is another significant advancement in green chemistry. researchgate.net
Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural features of a compound that are responsible for its biological activity. gardp.org For this compound, a systematic SAR study would involve the synthesis and evaluation of a library of analogs with targeted modifications to its core structure.
A hypothetical SAR study on this compound could explore the following modifications:
Substitution on the Dichlorophenyl Ring: The electronic and steric properties of the dichlorophenyl moiety could be systematically altered. Analogs could be synthesized with different halogen substitutions (e.g., difluoro, dibromo), or with electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups at various positions on the phenyl ring. The synthesis would likely follow the established route, using the appropriately substituted anilines in the reaction with 2-bromoquinolizinium bromide.
Modification of the Quinolizinium Core: The quinolizinium ring system itself could be modified. This could involve the introduction of substituents at different positions of the bicyclic system. Modern synthetic methods, such as the Rh(III)-catalyzed C-H activation, would be particularly useful for creating a diverse range of substituted quinolizinium cores that can then be coupled with 3,4-dichloroaniline. rsc.org
Alteration of the Linker: While this compound has a direct amino linkage, analogs could be designed with different linkers between the quinolizinium and dichlorophenyl moieties to probe the importance of this connection for biological activity.
The synthesis of these analogs would generate a dataset to correlate specific structural changes with changes in biological activity, for instance, its effect on specific enzymes or cellular pathways. nih.govrsc.org
Stereochemical Control and Chiral Synthesis Considerations in this compound Research
This compound itself is an achiral molecule as it does not possess any stereocenters. researchgate.net However, the introduction of chirality into drug candidates is a common strategy in medicinal chemistry to improve potency and reduce off-target effects.
For advanced research applications, chiral analogs of this compound could be designed and synthesized. Chirality could be introduced in several ways:
Atropisomerism: If bulky substituents were introduced at appropriate positions on the quinolizinium or phenyl rings, rotation around the C-N bond could be restricted, potentially leading to stable, separable atropisomers. The synthesis and study of such chiral-at-axis molecules could provide valuable insights into the spatial requirements of the biological target. The synthesis of extended quinolizinium-fused corannulene (B50411) derivatives has demonstrated the potential for atropisomeric chirality in related systems. acs.orgucl.ac.uk
Introduction of a Chiral Center: A chiral center could be incorporated into the quinolizinium framework or on a substituent. The synthesis of zwitterionic axially chiral 6,7-dihydrobenzo[a]quinolizinium derivatives from 2-polyfluoroalkylchromones demonstrates a route to chiral quinolizinium structures. nih.gov The synthesis of pure stereoisomeric soft anticholinergics related to quaternary ammonium compounds highlights the importance of stereochemistry for biological activity. researchgate.net
The synthesis of these chiral analogs would require stereoselective synthetic methods to obtain enantiomerically pure compounds for biological evaluation.
Molecular and Cellular Pharmacology of Nolinium Bromide
Receptor Interactions and Subtype Selectivity Profiling
The interaction of Nolinium (B10759617) bromide with various receptor systems has been investigated to understand its selectivity and mechanism of action.
Ligand-Receptor Binding Kinetics in In Vitro Systems
In vitro assessment of ligand-receptor binding kinetics is crucial for understanding a drug's efficacy and mechanism. nih.gov This involves quantifying the rates at which a ligand associates (the association rate constant, k-on) and dissociates (the dissociation rate constant, k-off) from its receptor. ibmc.msk.runih.gov These kinetic parameters, which determine the ligand's residence time at the receptor, can be more predictive of in vivo activity than simple affinity measurements (Kd or Ki) alone. ibmc.msk.runih.gov The binding process can be a simple, single-step interaction or a more complex, multi-step process involving conformational changes in the receptor. nih.govworktribe.com While these principles are fundamental to pharmacology, specific studies detailing the k-on, k-off, or residence time of Nolinium bromide at specific receptor sites are not extensively detailed in the available literature.
Muscarinic Receptor Binding Affinity and Specificity
Muscarinic receptors, a family of G-protein coupled receptors (M1-M5), are key targets for anticholinergic drugs. guidetopharmacology.org The development of subtype-selective antagonists is challenging due to the highly conserved nature of the orthosteric binding site where acetylcholine (B1216132) binds. guidetopharmacology.org Studies designed to characterize the secretagogue-antagonist properties of this compound have established it as a non-anticholinergic antisecretory agent. nih.gov In experiments using pylorus-ligated rats, this compound only weakly antagonized gastric hypersecretion induced by the muscarinic agonist carbachol. nih.gov This finding indicates a lack of specific, high-affinity antagonistic action at muscarinic receptors, distinguishing its mechanism from that of specific anticholinergic drugs like oxyphencyclimine. nih.gov
Interaction with Tachykinin Neurokinin-2 Receptors
Tachykinins are a family of neuropeptides that includes substance P, neurokinin A (NKA), and neurokinin B (NKB). unifi.itguidetopharmacology.org They act through three primary G-protein coupled receptors: NK1, NK2, and NK3. guidetopharmacology.org The NK2 receptor, which preferentially binds NKA, is found in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. guidetopharmacology.orgwikipedia.org Activation of NK2 receptors in these tissues often leads to smooth muscle contraction. nih.gov While some related quaternary ammonium (B1175870) compounds have been shown to possess antagonist activity at tachykinin NK2 receptors, detailed pharmacological studies specifically characterizing the binding affinity or functional interaction of this compound with tachykinin neurokinin-2 receptors are not prominently available in the reviewed scientific literature. nih.gov
Ion Channel Modulation and Cellular Signaling Pathways
This compound's primary mechanism involves the modulation of ion channels and related enzymatic systems, which in turn affects cellular signaling pathways.
Inhibition of Calcium Ion Movement and Calcium Channel Blockade (e.g., L-/T-type Calcium Channels)
Calcium channel blockers (CCBs) are a class of drugs that inhibit the influx of calcium ions (Ca2+) through voltage-gated calcium channels. consensus.appwikipedia.org These channels, including L-type and T-type, are critical for processes such as muscle contraction and neurotransmitter release. consensus.appsophion.com By blocking these channels, CCBs can induce vasodilation and reduce the force of myocardial contraction. consensus.app Although the modulation of calcium channels is a known mechanism for other gastrointestinal agents, specific research detailing the direct inhibitory effects of this compound on L-type or T-type calcium channels and subsequent calcium ion movement is not specified in the available literature. nih.govnih.gov
Mechanistic Studies on Gastric H⁺/K⁺-ATPase Inhibition and Potassium Ion Competition
The most well-documented mechanism of this compound is its inhibitory action on the gastric H⁺/K⁺-ATPase, the proton pump responsible for the final step in gastric acid secretion. nih.govnih.gov this compound functions as a potassium (K⁺) antagonist, directly competing with potassium ions at the luminal K⁺-binding site of the enzyme. nih.govnih.gov
This competitive inhibition has several key features:
Dose-Dependent Inhibition : this compound inhibits both the H⁺/K⁺-ATPase activity and the H⁺ uptake ability of gastric microsomes in a dose-dependent manner. nih.gov
Reversibility by Potassium : The inhibitory effects of this compound can be largely reversed by increasing the concentration of K⁺, confirming the competitive nature of the interaction. nih.gov
Studies on the 32P-labelled intermediates of the ATPase reaction revealed a concentration-dependent effect of this compound.
| This compound Concentration | Effect on Phosphorylated Intermediates & ATP Hydrolysis | Nature of Interaction with K⁺ |
|---|---|---|
| Low (up to 50 µM) | Does not interfere with the concentration of intermediates but slows enzyme turnover. nih.gov | Exhibits competition with K⁺ at the level of both intermediates and ATP hydrolysis. nih.gov |
| 50 µM to 100 µM | Lowers the concentration of intermediates without affecting ATP hydrolysis. nih.gov | Continues to exhibit competition with K⁺. nih.gov |
This mechanism of action, targeting the proton pump via potassium competition, firmly establishes this compound as a gastric acid antisecretory agent. nih.govnih.gov
Intracellular Signal Transduction Perturbations (e.g., G-protein Coupling, Second Messenger Systems)
This compound exerts its pharmacological effects by intervening in critical intracellular signal transduction pathways, primarily downstream of receptor activation. While it does not appear to directly block histamine-H2 receptors, its mechanism involves the perturbation of enzyme systems that are fundamental to cellular responses, such as gastric acid secretion. ncats.ionih.gov The compound's actions suggest a disruption of signaling cascades that rely on second messengers. ncats.ionumberanalytics.comlecturio.com
A key aspect of this compound's mechanism is the inhibition of histamine-stimulated adenylate cyclase. ncats.ionih.gov Adenylate cyclase is a crucial enzyme that, when activated, converts adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. lecturio.comwikipedia.org By inhibiting this enzyme, this compound effectively reduces intracellular cAMP levels that would normally be elevated in response to histamine (B1213489) stimulation in gastric parietal cells. This action is a prime example of perturbing a second messenger system to achieve a physiological outcome, in this case, the reduction of gastric acid secretion. ncats.iojci.org Although direct studies on this compound's interaction with G-proteins are not extensively detailed, the inhibition of adenylate cyclase is intrinsically linked to G-protein coupled receptor (GPCR) activity, as this enzyme is a primary effector regulated by stimulatory (Gs) and inhibitory (Gi) G-proteins. umontpellier.frbiorxiv.org
Furthermore, this compound interferes with another vital component of gastric acid secretion: the H+, K+-ATPase, or proton pump. ncats.ionih.gov It acts as a potassium (K+) antagonist in the H+, K+-dependent ATPase reaction, interfering with the K+-dependent phosphatase step and thereby reducing the enzyme's turnover. ncats.io This inhibition of the proton pump is a direct disruption of the final step in the acid secretion pathway, representing a significant perturbation of ion transport-based signaling.
Advanced In Vitro and Cell-Based Assay Development for Mechanistic Elucidation
The mechanistic details of this compound's action have been largely uncovered through the development and application of advanced in vitro and cell-based assays. ontosight.aigoogleapis.com These experimental systems have been indispensable for moving beyond systemic observations to pinpointing the molecular and cellular targets of the compound. nih.gov Methodologies have ranged from biochemical assays using isolated enzymes to complex functional studies in primary cell cultures, each providing a different layer of insight into its pharmacological profile. nih.govbioagilytix.com
Biochemical assays have been fundamental in identifying and quantifying the interaction of this compound with specific molecular targets. ontosight.ai The primary focus of these studies has been the gastric H+, K+-ATPase enzyme system. nih.govru.nl
| Enzyme Target | Assay Type | Key Finding | Reported Value | Reference |
|---|---|---|---|---|
| Gastric H+, K+-ATPase | Biochemical Enzyme Kinetics | Inhibition of K+-stimulated activity | IC50: 65 µM | nih.gov |
| Gastric H+, K+-ATPase | Biochemical Enzyme Kinetics | Acts as a K+ antagonist | Inhibition reversible by increased K+ | ncats.io |
| Carbonic Anhydrase | Biochemical Assay | No inhibition observed | N/A | nih.gov |
To investigate the interaction of this compound with cellular receptors and pathways, various cell and tissue-based assays have been employed. nih.govsvarlifescience.com These assays are critical for determining whether a compound acts on a cell-surface receptor or through intracellular mechanisms. nih.govnumberanalytics.com
In other studies, in vitro assays using isolated rat hepatocytes were performed to assess cellular toxicity. nih.gov These experiments revealed that this compound was associated with significant, dose- and time-dependent cytotoxicity, establishing that the compound can have direct effects on cell viability in certain cell types. nih.gov Functional assays using isolated rabbit and rat ileum preparations have also been used to demonstrate the compound's antispasmodic action by showing inhibition of electrically induced and nicotine-induced contractions, respectively. ncats.io
Primary cell culture models, which use cells freshly isolated from tissue, provide a physiologically relevant system for studying specific cellular responses. lifelinecelltech.compromocell.comatcc.org The muscle relaxant properties of this compound have been characterized using primary vascular smooth muscle cells. nih.gov
In studies using isolated rabbit aortic strips, this compound was identified as a reversible, insurmountable inhibitor of contractions. nih.gov These primary tissue models were used to test the compound's effect against contractions induced by several different stimuli, including norepinephrine, angiotensin II, and direct depolarization with high potassium in the presence of Ca2+. nih.gov The results showed that this compound inhibited the contractile responses to all three stimuli, indicating a broad smooth muscle relaxant effect rather than antagonism of a specific receptor. nih.gov The potency of inhibition was found to be similar across these different stimuli. nih.gov
Further investigation using this primary cell model revealed that this compound inhibits both the initial phasic component of norepinephrine-induced contractions, which is dependent on internal calcium release, and the sustained tonic component, which relies on external calcium influx. nih.gov This finding suggests that its mechanism of action on smooth muscle involves interference with calcium-dependent contractile processes. nih.gov
| Primary Cell/Tissue Model | Stimulus for Contraction | Effect of this compound | Reported Value (IC50) | Reference |
|---|---|---|---|---|
| Rabbit Aortic Strips | Norepinephrine | Inhibition of maximum contractile force | 118 µM | nih.gov |
| Rabbit Aortic Strips | Ca2+ (in depolarizing medium) | Inhibition of maximum contractile force | 96 µM | nih.gov |
| Rabbit Aortic Strips | Angiotensin II | Inhibition of contraction | N/A | nih.gov |
Computational and Theoretical Studies in Nolinium Bromide Research
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of nolinium (B10759617) bromide, this method has been utilized to explore its potential as a therapeutic agent by examining its interaction with specific protein targets.
A notable application of molecular docking was in a virtual drug repurposing study aimed at identifying inhibitors for the human transmembrane protease, serine 2 (TMPRSS2), a key protein involved in the cellular entry of SARS-CoV-2. researchgate.netresearchgate.net In this study, a library of 6,654 small molecules, including nolinium bromide, was screened against a homology model of the TMPRSS2 protein. researchgate.net The docking simulations were performed using the Glide/SP (Standard Precision) protocol. researchgate.net
This compound was identified as one of the top 50 compounds from this screen, achieving a docking score of -6.962 kcal/mol . researchgate.netresearchgate.net This score indicates a favorable binding affinity for the active site of TMPRSS2. The docking results suggested that the quinolizinium (B1208727) core and its substituents on this compound could form significant interactions with the amino acid residues within the protein's binding pocket. googleapis.com While the specific interactions for this compound were not detailed, the study focused on the top hits for further analysis. The performance of this compound was compared against other compounds and a known TMPRSS2 inhibitor, Camostat mesylate, which had a docking score of -5.444 kcal/mol. researchgate.net
Table 1: Molecular Docking Scores of Selected Compounds against TMPRSS2
| Compound | Docking Score (kcal/mol) |
|---|---|
| Reproterol | -8.445 |
| Hexafluronium bromide | -8.045 |
| Benzquercin | -7.119 |
| This compound | -6.962 |
| Camostat mesylate (Control) | -5.444 |
Data sourced from a virtual drug repurposing study against the SARS-CoV-2 TMPRSS2 target. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time and to analyze the conformational changes that may occur. For this compound, its promising docking score led to its inclusion in further computational evaluation using MD simulations.
In the same virtual screening study against TMPRSS2, the top 50 compounds, including this compound, were subjected to short all-atom MD simulations of 10 nanoseconds (ns). researchgate.netresearchgate.net These simulations were conducted under physiological conditions to mimic the cellular environment. researchgate.net The primary goal of these simulations was to evaluate the binding stability of the compounds in the active site of TMPRSS2 and to calculate their binding free energies using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. researchgate.netresearchgate.net
The average MM/GBSA binding free energy for this compound was calculated to be -51.067 kcal/mol . researchgate.netresearchgate.net This value provides a more refined estimate of the binding affinity than the docking score alone, as it accounts for solvent effects and molecular flexibility. The stability of the this compound-TMPRSS2 complex during the simulation suggests that the initial interactions predicted by docking are maintained. researchgate.net Although this compound showed good binding energy, it was not selected for the final long-duration (100-ns) MD simulations, as other compounds like Benzquercin showed even more favorable MM/GBSA scores (e.g., -96.802 kcal/mol). researchgate.net
Table 2: MM/GBSA Binding Free Energy of Selected Compounds with TMPRSS2
| Compound | Average MM/GBSA Score (kcal/mol) |
|---|---|
| Benzquercin | -96.802 |
| Difebarbamate | -76.184 |
| N-benzoyl-l-tyrosyl-paba | -71.183 |
| Giripladib | -64.455 |
| This compound | -51.067 |
Data represents average binding free energies from 10-ns MD simulations. researchgate.netresearchgate.net
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory (DFT) in related bromide studies)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. These calculations provide detailed information about electron distribution, molecular orbitals, and the energies of different molecular conformations.
Despite the utility of these methods, a review of the available scientific literature did not yield any specific studies where quantum chemical calculations have been applied to this compound. Such studies on related quinolizinium or bromide-containing compounds would typically be used to:
Analyze the charge distribution and electrostatic potential to understand how the molecule interacts with its biological target.
Calculate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict chemical reactivity and the sites of interaction.
Simulate spectroscopic properties (e.g., NMR, IR) to aid in structural elucidation. researchgate.net
The application of DFT or other quantum chemical methods to this compound in the future could provide deeper insights into its mechanism of action and guide the design of new analogs with improved activity.
Virtual Screening and Drug Repurposing Methodologies in Mechanistic Contexts
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach is particularly valuable for drug repurposing, where existing drugs or compounds with known safety profiles are screened for new therapeutic uses.
This compound has been featured in such a drug repurposing initiative. researchgate.netresearchgate.net Specifically, it was part of the NPC's NIH small molecule library, which contains FDA-approved drugs and compounds under clinical investigation, that was virtually screened to find potential inhibitors of the SARS-CoV-2 cell entry mechanism. researchgate.netresearchgate.net The mechanistic context of this screening was the inhibition of the TMPRSS2 serine protease. researchgate.net
The methodology involved a multi-step computational protocol:
Homology Modeling : A 3D model of the TMPRSS2 protein was built since an experimental structure was not fully available. researchgate.net
High-Throughput Virtual Screening : The library of 6,654 compounds, including this compound, was docked into the active site of the modeled TMPRSS2 protein. researchgate.net
Filtering and Prioritization : Compounds were ranked based on their docking scores, and the top 50 candidates were selected for more rigorous analysis. This compound was among this prioritized group. researchgate.netresearchgate.net
MD Simulation and Binding Free Energy Calculation : The stability and binding affinity of the top compounds were further assessed using MD simulations and MM/GBSA calculations, as detailed in section 4.2. researchgate.netresearchgate.net
This study serves as a prime example of how virtual screening and drug repurposing methodologies can be applied to a compound like this compound to rapidly explore its potential against new and emerging therapeutic targets. researchgate.net
Analytical Methodologies for Nolinium Bromide in Research and Experimental Systems
Chromatographic Techniques for Quantitative Analysis in Biological Matrices and Research Samples
Chromatographic methods are fundamental for the separation and quantification of "Nolinium bromide" and its related components from complex mixtures, such as biological fluids and environmental samples. These techniques are prized for their sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of "this compound" in various research samples. The development of a robust HPLC method is critical for achieving accurate and reproducible results. Key parameters that are optimized during method development include the selection of the stationary phase (column), the mobile phase composition, and the detector settings. For "this compound," reversed-phase chromatography is often employed, utilizing a C18 column.
The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run in an isocratic or gradient elution mode to ensure optimal separation from other matrix components. Detection is commonly achieved using a UV detector set at a wavelength where "this compound" exhibits maximum absorbance.
Table 1: Example HPLC Method Parameters for Nolinium (B10759617) Bromide Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Column Temperature | 30 °C |
| Retention Time | Approximately 4.2 min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying metabolites of "this compound". This method is particularly useful for volatile and thermally stable compounds. For non-volatile metabolites, a derivatization step is often necessary to increase their volatility. In a typical GC-MS analysis, the sample is first vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the metabolite.
Ion Chromatography (IC) for Bromide Quantification
Ion Chromatography (IC) is a specialized chromatographic technique used for the determination of ionic species. In the context of "this compound," IC is the preferred method for the direct quantification of the bromide counter-ion. This is crucial for confirming the stoichiometry of the salt and for studies where the fate of the bromide ion itself is of interest. The separation is achieved using an ion-exchange column, and detection is typically performed using a conductivity detector. This method offers high selectivity and sensitivity for bromide ions, even in complex matrices.
Spectroscopic Techniques for Structural Elucidation and Purity Assessment of Research Materials
Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of "this compound" research materials. These methods provide detailed information about the molecular architecture and the presence of any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic compounds like "this compound". Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum reveal the number and types of protons and their connectivity. Similarly, the ¹³C NMR spectrum indicates the number and electronic environment of the carbon atoms in the molecule. Two-dimensional NMR techniques, such as COSY and HMQC, can be used to further establish the complete structural assignment.
Table 2: Representative ¹H NMR Data for a Hypothetical Nolinium Core Structure
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 | d | 2H | Aromatic Protons |
| 7.42 | t | 2H | Aromatic Protons |
| 4.15 | t | 2H | -CH₂-N |
| 2.98 | s | 6H | -N(CH₃)₂ |
Mass Spectrometry (MS) Applications in Compound Identification
Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight and confirm the identity of "this compound". High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum, often obtained using techniques like tandem mass spectrometry (MS/MS), offers valuable structural information that complements NMR data. This fragmentation is characteristic of the compound and can be used for its definitive identification in various samples.
Therefore, it is not possible to generate a scientifically accurate article detailing the analytical methodologies for a compound that does not have a basis in the scientific literature. Any attempt to provide information on its X-ray crystallography or electrochemical detection would require the fabrication of data and findings, which would be speculative and misleading.
To fulfill the user's request for an article on a chemical compound with the specified analytical methodologies, a valid and recognized chemical name would need to be provided.
Pharmacokinetic and Metabolic Research in Experimental Models
Biotransformation Pathways and Metabolite Identification in Experimental Models
There is no information available in the searched scientific literature regarding the biotransformation pathways of Nolinium (B10759617) bromide or the identification of its metabolites in any experimental model. Research into its metabolic fate, including the enzymes involved and the chemical structures of any resulting metabolites, has not been published in the accessible domain. Patent applications that mention Nolinium bromide do so within extensive lists of compounds and provide only general statements about metabolism for carrier-linked prodrugs, without offering specific data on this compound itself.
Excretion Mechanisms in In Vitro and Ex Vivo Research Systems
Similarly, there is a lack of published data on the excretion mechanisms of this compound from in vitro or ex vivo research systems. The pathways and rates of elimination of the parent compound and any potential metabolites have not been documented in the available scientific record.
Research Applications and Future Directions of Nolinium Bromide Studies
Nolinium (B10759617) Bromide as a Chemical Probe for Fundamental Cholinergic System Research
Nolinium bromide's primary recognition in biomedical research is as a chemical probe, a small molecule used to study and manipulate biological systems. ontosight.ainih.gov Its structure, featuring a quinolizinium (B1208727) backbone, allows it to interact with components of the cholinergic system, which is crucial for functions like memory and muscle control. ontosight.aitaylorandfrancis.com While it is described as a non-anticholinergic agent, its effects on cholinergic-mediated pathways, such as the inhibition of nicotine-induced contractions of the rat ileum in vitro, highlight its utility in dissecting the complex mechanisms of cholinergic signaling. ncats.io
The cholinergic system is a network of nerve cells that use the neurotransmitter acetylcholine (B1216132). taylorandfrancis.com Research has shown that a non-neuronal cholinergic system also exists and its over-expression in neutrophils from patients with chronic obstructive pulmonary disease (COPD) has been observed. nih.gov Compounds that interact with this system, like this compound, are valuable tools for understanding both normal physiological processes and the pathologies of various diseases. ontosight.ainih.gov
Mechanistic Studies in Specific Experimental Models (non-human, focusing on molecular and cellular pathways)
In vitro and non-human in vivo models have been instrumental in elucidating the molecular and cellular pathways affected by this compound. A notable area of investigation is its effect on gastric acid secretion. ncats.iojst.go.jp Studies have shown that this compound inhibits the gastric H+, K+-ATPase, the enzyme responsible for the final step in acid secretion. ncats.io It is proposed to act as a K+ antagonist in this process, interfering with the K+-dependent phosphatase step and thereby reducing the enzyme's turnover. ncats.io
Further mechanistic insights come from studies on isolated rat hepatocytes, where this compound was associated with significant in vitro cytotoxicity. nih.gov This finding suggests the need for further evaluation of its potential hepatotoxicity and provides a model system for investigating the cellular mechanisms underlying this toxicity. nih.gov Additionally, its ability to inhibit electrically induced contractions of the rabbit ileum and intestinal transport of a charcoal meal in mice points to its antispasmodic activity in the gastrointestinal tract. ncats.io
These experimental models allow for a detailed examination of how this compound interacts with specific cellular components and pathways, providing a foundation for understanding its broader physiological effects.
Exploration of Novel Applications of this compound in Chemical Biology (e.g., non-human applications, in vitro tools)
The unique properties of this compound lend themselves to exploration in the broader field of chemical biology, which utilizes chemical tools to study and manipulate biological systems. ontosight.ainih.gov Its defined interactions with specific enzymes and cellular processes make it a useful in vitro tool. For instance, its inhibitory action on H+, K+-ATPase can be used to study the dynamics of this proton pump in isolated systems. ncats.io
Furthermore, the fluorescent properties inherent in some quinolizinium derivatives suggest that this compound or its analogs could potentially be developed into fluorescent probes. thieme-connect.de Such probes could be used for imaging and tracking biological processes in real-time within cellular or sub-cellular compartments. The development of such tools would be a significant contribution to chemical biology, enabling more detailed investigations of cellular functions.
Development of Advanced this compound Analogs with Enhanced Mechanistic Selectivity
The development of analogs is a common strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. thieme-connect.de Starting with the core structure of this compound, which consists of a quinolizinium backbone with a 3,4-dichlorophenylamino substituent, medicinal chemists can systematically modify different parts of the molecule. ontosight.ai The goal is to create new compounds with enhanced selectivity for specific biological targets, thereby minimizing off-target effects.
For example, by altering the substituents on the phenyl ring or modifying the quinolizinium core, it may be possible to design analogs with a more potent and selective inhibition of the H+, K+-ATPase, or to modulate its interaction with other components of the cholinergic system. The synthesis of various quinolizinium and isoquinolinium salts has been described in the literature, providing a basis for the creation of a library of this compound analogs for further screening and evaluation. semanticscholar.orgmmsl.cz
Integration of Omics Technologies and High-Throughput Screening in this compound Research
Modern drug discovery and biological research are heavily reliant on "omics" technologies and high-throughput screening (HTS). toxicology.orghumanspecificresearch.orgbmglabtech.comwikipedia.org These approaches allow for the rapid testing of thousands of compounds and the comprehensive analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). humanspecificresearch.orgnih.govnih.gov
Integrating these technologies into this compound research could significantly accelerate the discovery process. toxicology.org HTS could be used to screen libraries of this compound analogs to identify those with the most desirable activity profiles. bmglabtech.comnih.govjapsonline.com Subsequently, omics technologies could be employed to understand the global effects of the most promising analogs on cellular systems. For instance, transcriptomics could reveal which genes are up- or down-regulated in response to treatment, while proteomics could identify changes in protein expression levels. nih.gov This systems-level understanding can help to identify the primary targets of the compound, as well as potential off-target effects and mechanisms of toxicity. toxicology.orgnih.gov
Application of Artificial Intelligence and Machine Learning in Predicting this compound Interactions
In the context of this compound, AI and ML could be applied to:
Predict the binding affinity of this compound and its analogs to various proteins, helping to prioritize which compounds to synthesize and test. verisimlife.com
Identify potential off-target interactions that might lead to undesirable side effects.
Predict potential drug-drug interactions , which is crucial for the development of any new therapeutic agent. ijpsjournal.comnih.gov
Analyze structure-activity relationships (SAR) to guide the design of new analogs with improved properties.
Q & A
Q. What experimental design considerations are critical for synthesizing Nolinium bromide with high purity?
Methodological Answer: Synthesis of this compound should follow strict stoichiometric control and inert atmosphere protocols to prevent oxidation or hydrolysis. Use Schlenk-line techniques for moisture-sensitive reactions, and characterize intermediates via NMR or X-ray diffraction to confirm structural integrity. Post-synthesis purification methods (e.g., recrystallization in anhydrous solvents) must be validated using thermogravimetric analysis (TGA) to ensure residual solvent removal .
Q. How can researchers safely handle this compound in laboratory settings?
Methodological Answer:
- Storage : Store in airtight, desiccated containers under nitrogen to prevent degradation.
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with water due to potential exothermic reactions.
- Spill Management : Neutralize spills with inert adsorbents (e.g., sand or silica gel) and dispose as hazardous waste. Refer to Safety Data Sheets (SDS) for emergency protocols .
Q. What analytical techniques are suitable for quantifying bromide ion release in this compound studies?
Methodological Answer: Ion chromatography (IC) or potentiometric titration with silver nitrate (AgNO₃) are standard methods. Validate results against control samples and account for matrix effects (e.g., interference from other halides). For trace analysis, inductively coupled plasma mass spectrometry (ICP-MS) offers sub-ppb detection limits .
Advanced Research Questions
Q. How can contradictions in this compound’s thermodynamic data be resolved?
Methodological Answer:
- Reproducibility Checks : Replicate experiments under identical conditions (temperature, humidity, purity of reagents).
- Cross-Validation : Compare results with complementary techniques (e.g., differential scanning calorimetry (DSC) for enthalpy vs. computational density functional theory (DFT) calculations).
- Meta-Analysis : Review historical datasets for methodological inconsistencies (e.g., calibration standards, instrument sensitivity) .
Q. What computational models are effective for predicting this compound’s interaction with solvents?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvation dynamics using force fields (e.g., OPLS-AA) parameterized for bromide ions.
- Quantum Chemistry : Employ DFT with dispersion corrections (e.g., B3LYP-D3) to model charge distribution and solvent polarity effects.
- Validation : Compare simulated refractive indices or dielectric constants with experimental data (e.g., Sellmeier equation-derived values) .
Q. How does this compound’s crystal structure influence its optoelectronic properties?
Methodological Answer:
- Structural Analysis : Use single-crystal X-ray diffraction to determine lattice parameters and halide arrangement.
- Property Mapping : Correlate bandgap measurements (UV-Vis spectroscopy) with density of states (DOS) calculations.
- Defect Engineering : Introduce controlled vacancies via annealing and analyze conductivity changes using impedance spectroscopy .
Q. What strategies improve reproducibility in this compound-based perovskite solar cell fabrication?
Methodological Answer:
- Precursor Optimization : Standardize molar ratios of this compound to lead iodide (e.g., 1:1.1) and solvent annealing times.
- Layer Characterization : Use grazing-incidence wide-angle X-ray scattering (GIWAXS) to assess crystallinity and phase purity.
- Environmental Controls : Fabricate devices in gloveboxes with <1 ppm O₂/H₂O and validate performance under AM1.5G illumination .
Methodological Guidelines for Data Reporting
- Experimental Replication : Document reagent batch numbers, synthesis conditions, and instrument calibration details to enable cross-lab validation .
- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa statistics to quantify inter-method variability .
- Ethical Reporting : Disclose conflicts of interest and adhere to journal-specific formatting for supplementary data (e.g., .cif files for crystallography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
